Sulfo-Cy7.5 dicarboxylic acid
Description
Overview of Cyanine (B1664457) Dyes in Molecular Imaging and Probe Development
Cyanine dyes are a prominent class of synthetic fluorescent dyes belonging to the polymethine group. wikipedia.orgcreative-diagnostics.com Their structure, characterized by a conjugated system between two nitrogen atoms, allows for strong light absorption and brilliant fluorescence. creative-diagnostics.com This unique chemical architecture makes them exceptionally versatile for a wide range of biomedical applications. creative-diagnostics.com
Scientists can fine-tune the absorption and emission properties of cyanine dyes by modifying their chemical structure, leading to a broad palette of fluorescent colors. axispharm.com This adaptability has made them invaluable for labeling a diverse array of biomolecules, including proteins, antibodies, and nucleic acids. wikipedia.orgalfa-chemistry.com Consequently, cyanine dyes are extensively used in crucial research techniques such as fluorescence microscopy, flow cytometry, and DNA and protein labeling. wikipedia.orgaxispharm.com Common examples include Cy3, Cy5, and Cy7, each with distinct spectral properties suited for different imaging channels. alfa-chemistry.com
Advantages of Near-Infrared (NIR) Fluorescence for Biological Studies
The near-infrared (NIR) region of the electromagnetic spectrum, typically defined as wavelengths between 650 and 950 nanometers, offers significant advantages for biological imaging. nih.gov Light in this range can penetrate deeper into biological tissues compared to visible light because there is less absorption by endogenous molecules like hemoglobin and water, and less scattering of light. nih.govresearchgate.netresearchgate.net This deeper tissue penetration allows for the visualization of structures and processes several centimeters beneath the surface. biologyinsights.comyoutube.com
A major challenge in fluorescence imaging is the natural fluorescence of biological tissues, known as autofluorescence, which can create a noisy background and obscure the signal from the fluorescent probe. researchgate.net The NIR window is often referred to as the "biological window" because tissue autofluorescence is significantly lower in this range. nih.govresearchgate.net This results in a much better signal-to-noise ratio, leading to clearer and more sensitive images. These properties make NIR fluorescence particularly well-suited for in vivo imaging studies in animal models, enabling researchers to monitor disease progression and the effects of new treatments in real-time. axispharm.combiologyinsights.com
Positioning Sulfo-Cy7.5 Dicarboxylic Acid as a Key NIR Fluorophore in Research
This compound has emerged as a key player in the field of NIR fluorescence imaging. This compound is a derivative of the cyanine dye Cy7.5 and is specifically engineered for enhanced performance in biological applications. caltagmedsystems.co.uk Its structure includes sulfonate groups, which significantly increase its water solubility, a crucial property for use in aqueous biological environments. caltagmedsystems.co.ukmedchemexpress.commedchemexpress.com
Furthermore, this compound possesses two carboxylic acid functional groups. lumiprobe.com These groups provide convenient handles for covalently attaching the dye to various biomolecules through well-established chemical reactions. caltagmedsystems.co.uklumiprobe.com This bifunctional nature allows it to act as a cross-linker, emitting a near-infrared signal. lumiprobe.com
The dye exhibits strong absorption and emission in the NIR range, making it ideal for deep-tissue imaging with minimal background interference. axispharm.com Its rigidized trimethylene chain contributes to an improved fluorescence quantum yield compared to similar dyes like indocyanine green (ICG). lumiprobe.combroadpharm.combroadpharm.com These characteristics, combined with its high photostability, make this compound a powerful and reliable tool for a variety of advanced research applications, including in vivo imaging, fluorescence microscopy, and the development of molecular probes. axispharm.comaxispharm.com
Interactive Data Tables
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum | ~778 - 788 nm axispharm.comlumiprobe.combroadpharm.com |
| Emission Maximum | ~797 - 808 nm axispharm.comlumiprobe.combroadpharm.com |
| Stokes Shift | ~20 nm axispharm.com |
| Molar Extinction Coefficient | 222,000 L·mol⁻¹·cm⁻¹ lumiprobe.combroadpharm.com |
| Fluorescence Quantum Yield | 0.21 lumiprobe.combroadpharm.com |
| Solubility | Water, DMF, DMSO broadpharm.com |
Properties
Molecular Formula |
C50H53K3N2O16S4 |
|---|---|
Molecular Weight |
1183.5 g/mol |
IUPAC Name |
tripotassium;(2E)-3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3 |
InChI Key |
SAEKQXMPJWSWIA-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Chemical Architecture and Design Principles of Sulfo Cy7.5 Dicarboxylic Acid
Core Chromophore Structure and Heptamethine Cyanine (B1664457) Framework
At the heart of Sulfo-Cy7.5 dicarboxylic acid lies a heptamethine cyanine framework, a class of organic dyes renowned for their strong absorption and emission in the NIR region of the electromagnetic spectrum. acs.orgnih.govrsc.org This framework is characterized by two nitrogen-containing heterocyclic nuclei, typically indole (B1671886) or benz[e]indole, connected by a polymethine chain consisting of seven carbon atoms. nih.govresearchgate.net This extended conjugated system of alternating double and single bonds is the chromophore responsible for the dye's photophysical properties.
The general structure of heptamethine cyanine dyes allows for fine-tuning of their spectral characteristics by modifying the heterocyclic nuclei or the polymethine chain. rsc.orgrsc.org In the case of this compound, the specific arrangement of its core structure results in an absorption maximum typically around 778 nm and an emission maximum around 797 nm. broadpharm.com
Influence of Sulfonate Moieties on Aqueous Solubility and Hydrophilicity
A significant challenge with many organic dyes, including non-sulfonated cyanines, is their limited solubility in aqueous environments, which can lead to aggregation and quenching of the fluorescence signal. apexbt.comlumiprobe.com To overcome this, this compound is functionalized with sulfonate (SO3-) groups. apexbt.comlumiprobe.comglpbio.comlumiprobe.com
These highly polar, negatively charged moieties dramatically enhance the hydrophilicity of the molecule. apexbt.comlumiprobe.comglpbio.com The sulfonate groups readily interact with water molecules, facilitating the dissolution of the dye in aqueous buffers and preventing the formation of non-fluorescent aggregates. apexbt.comglpbio.com This high water solubility is a critical feature for biological applications, as it allows for efficient labeling of biomolecules in their native aqueous environments without the need for organic co-solvents that could denature sensitive proteins. lumiprobe.comlumiprobe.comnanopaprika.eu
Role of the Rigidized Trimethine Bridge in Photophysical Performance
A key innovation in the design of this compound is the incorporation of a rigidized trimethine bridge within its polymethine chain. lumiprobe.comgoogle.com In many flexible cyanine dyes, the polymethine chain can undergo cis-trans isomerization upon photoexcitation, a non-radiative decay pathway that dissipates the absorbed energy as heat rather than light, thereby reducing the fluorescence quantum yield. nih.gov
By introducing a cyclic structure, such as a cyclohexenyl ring, into the polymethine chain, the rotational and vibrational freedom of the molecule is restricted. nih.govgoogle.com This rigidization minimizes non-radiative decay processes, leading to a significant enhancement of the fluorescence quantum yield and improved photostability compared to more flexible cyanine dyes. broadpharm.comlumiprobe.comgoogle.com This structural feature is a primary contributor to the bright fluorescence of this compound.
Bifunctional Carboxylic Acid Groups for Covalent Linkage and Cross-Linking
To be a versatile tool in bio-imaging and diagnostics, a fluorescent dye must be capable of being covalently attached to target biomolecules such as proteins, antibodies, and nucleic acids. This compound is equipped with two carboxylic acid (-COOH) functional groups, making it a bifunctional labeling reagent. lumiprobe.comcaltagmedsystems.co.uk
These carboxylic acid groups can be chemically activated, most commonly using carbodiimide (B86325) chemistry (e.g., with EDC), to form a reactive intermediate. lumiprobe.comresearchgate.net This intermediate can then readily react with primary amine groups (-NH2) present on biomolecules, such as the side chain of lysine (B10760008) residues, to form stable amide bonds. researchgate.nettcichemicals.com The presence of two such functional groups allows for the potential of cross-linking molecules, which can be advantageous in studying molecular interactions and creating stable bioconjugates. lumiprobe.comnih.gov
Comparative Structural Analysis with Related Cyanine Dyes (e.g., Indocyanine Green, Sulfo-Cy7, Sulfo-Cy5)
The unique properties of this compound can be further understood by comparing its structure with other well-known cyanine dyes.
Indocyanine Green (ICG): ICG is a clinically approved NIR dye that also possesses a heptamethine core. macsenlab.comnih.govwikipedia.orgresearchgate.net However, it lacks the rigidized polymethine bridge found in Sulfo-Cy7.5, which makes ICG more susceptible to conformational changes and results in a lower fluorescence quantum yield. broadpharm.comlumiprobe.com While ICG is water-soluble due to its sulfonate groups, its photophysical properties are highly dependent on its environment and concentration. macsenlab.comnih.gov
Sulfo-Cy7: This dye is structurally very similar to Sulfo-Cy7.5, featuring a heptamethine chain and sulfonate groups for water solubility. medchemexpress.comaxispharm.com The primary distinction lies in the absence of the rigidized bridge and the presence of dicarboxylic acid groups in Sulfo-Cy7.5. Sulfo-Cy7 is a valuable NIR fluorophore, but the rigidization in Sulfo-Cy7.5 provides enhanced photostability and quantum yield. glpbio.com
Sulfo-Cy5: As a pentamethine cyanine dye, Sulfo-Cy5 has a shorter polymethine chain (five carbons) compared to the heptamethine chain of Sulfo-Cy7.5. medchemexpress.comaxispharm.com This shorter conjugated system results in absorption and emission spectra shifted to shorter wavelengths (in the far-red region) compared to the NIR spectra of Sulfo-Cy7.5. axispharm.comlumiprobe.comnih.govaatbio.com Like Sulfo-Cy7.5, it is sulfonated for aqueous solubility. axispharm.comlumiprobe.com
The following table provides a comparative overview of these cyanine dyes.
| Feature | This compound | Indocyanine Green (ICG) | Sulfo-Cy7 | Sulfo-Cy5 |
| Chromophore Core | Heptamethine Cyanine | Heptamethine Cyanine | Heptamethine Cyanine | Pentamethine Cyanine |
| Polymethine Chain | Rigidized | Flexible | Flexible | Flexible |
| Aqueous Solubility | High (Sulfonated) | High (Sulfonated) | High (Sulfonated) | High (Sulfonated) |
| Functional Groups | Two Carboxylic Acids | Two Sulfonates | Varies (e.g., NHS ester, carboxylic acid) | Varies (e.g., NHS ester, carboxylic acid) |
| Excitation Max (approx.) | 778 nm broadpharm.com | ~780-800 nm macsenlab.comwikipedia.org | ~750 nm axispharm.com | ~646 nm axispharm.com |
| Emission Max (approx.) | 797 nm broadpharm.com | ~810-830 nm macsenlab.comwikipedia.org | ~773 nm axispharm.com | ~662 nm axispharm.com |
Spectroscopic and Photophysical Characterization in Research Modalities
Absorption and Emission Maxima in Biologically Relevant Solvents and Buffers
The spectroscopic properties of Sulfo-Cy7.5 dicarboxylic acid are central to its application. It exhibits an absorption maximum typically around 778 nm to 788 nm and an emission maximum in the range of 797 nm to 808 nm. lumiprobe.comaxispharm.com These properties are observed in common biologically relevant solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), where the compound shows good solubility. lumiprobe.comantibodies.com The specific absorption and emission maxima can be influenced by the solvent environment.
| Solvent/Buffer | Absorption Maximum (nm) | Emission Maximum (nm) |
| Water | ~778-788 | ~797-808 |
| DMF | ~778-788 | ~797-808 |
| DMSO | ~778-788 | ~797-808 |
Data compiled from multiple sources indicating typical ranges. lumiprobe.comaxispharm.comantibodies.combroadpharm.com
Molar Extinction Coefficient Determination for Quantitative Applications
For quantitative analysis, the molar extinction coefficient (ε) is a critical parameter. This compound possesses a high molar extinction coefficient, reported to be 222,000 L·mol⁻¹·cm⁻¹. lumiprobe.comantibodies.comlumiprobe.com This high value indicates a strong ability to absorb light, which contributes to its brightness as a fluorescent probe.
Fluorescence Quantum Yield Measurements and Enhancement Mechanisms
The fluorescence quantum yield of this compound is approximately 0.21. lumiprobe.combroadpharm.comlumiprobe.com This value represents the efficiency of the fluorophore in converting absorbed light into emitted light. The structure of Sulfo-Cy7.5 is similar to that of indocyanine green (ICG); however, it incorporates a rigidized trimethylene chain. antibodies.combroadpharm.comlumiprobe.com This structural modification is a key factor in its improved fluorescence quantum yield compared to more flexible cyanine (B1664457) dyes. antibodies.combroadpharm.comlumiprobe.com The sulfonate groups also enhance its water solubility and can contribute to improved optical stability and quantum yield.
Photostability Assessment under Various Illumination and Environmental Conditions
Sulfo-Cy7.5 dyes are noted for their high photostability, which makes them suitable for long-term imaging studies and applications requiring intense or prolonged illumination. axispharm.comaxispharm.com The addition of sulfonic acid groups to the cyanine dye structure not only increases water solubility but also slightly improves optical stability, making the water-soluble form more tolerant to light. For optimal stability, it is recommended to store the compound in the dark at -20°C and to avoid prolonged exposure to light. lumiprobe.comantibodies.com
Theoretical and Computational Approaches to Spectroscopic Properties
While specific computational studies on this compound are not extensively detailed in the provided search results, the general approach for cyanine dyes involves theoretical calculations to predict their spectroscopic properties. These methods can provide insights into the electronic transitions and the factors influencing absorption and emission wavelengths. For instance, the conformational changes of proteins attached to cyanine dyes like Cy5 can lead to changes in fluorescence emission, a phenomenon that can be studied using computational models. The rigid structure of Sulfo-Cy7.5, which enhances its quantum yield, is a feature that can be analyzed through molecular modeling to understand the relationship between structural rigidity and photophysical properties. broadpharm.comlumiprobe.com
Synthetic Methodologies and Derivatization Strategies
Synthesis Pathways for Sulfo-Cy7.5 Dicarboxylic Acid
The synthesis of cyanine (B1664457) dyes, including this compound, generally involves the condensation of two key heterocyclic intermediates. While specific, detailed synthetic procedures for this compound are often proprietary, the general approach for cyanine dyes involves the reaction of a nucleophilic heterocyclic base with an electrophilic counterpart. The dicarboxylic acid functionalities are typically introduced via the starting materials, ensuring their presence in the final dye structure. The sulfonate groups, which enhance water solubility, are also incorporated during the synthesis of the heterocyclic precursors.
Chemical Activation of Carboxylic Acid Functionalities
The two carboxylic acid groups on the Sulfo-Cy7.5 molecule are the primary handles for conjugation. lumiprobe.com To react with other molecules, these groups must first be "activated."
Carbodiimides are a class of organic compounds that facilitate the formation of amide bonds between a carboxylic acid and an amine. wikipedia.orgkhanacademy.org This is a common and effective method for activating the carboxylic acid groups of this compound. lumiprobe.com
The process begins with the reaction of the carboxylic acid with a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). nih.gov This reaction forms a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is unstable and readily reacts with a primary amine on a target molecule to form a stable amide bond, releasing a urea (B33335) byproduct. wikipedia.org
The efficiency of this reaction can be pH-dependent, with a slightly acidic environment (pH 4.5-5.5) often favoring the activation of the carboxylic acid. nih.gov However, the subsequent reaction with the amine is more efficient at a slightly basic pH. To improve yields and reduce side reactions, such as the formation of N-acylurea, additives like N-hydroxysuccinimide (NHS) or sulfo-NHS are often included. cbijournal.com These additives react with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine.
A highly effective and widely used strategy for amine labeling involves the conversion of the carboxylic acids of this compound into N-hydroxysuccinimide (NHS) esters. lumiprobe.cominterchim.fr This two-step process, often facilitated by carbodiimide chemistry as described above, results in a more stable and amine-reactive compound. nih.gov
The resulting Sulfo-Cy7.5 di-NHS ester readily reacts with primary amino groups on biomolecules, such as the lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. lumiprobe.comnih.gov This reaction is most efficient at a pH between 8.3 and 8.5. lumiprobe.com At lower pH values, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis. lumiprobe.com The use of a sulfo-NHS ester derivative of the dye can further enhance its water solubility, which is advantageous for labeling biological molecules in aqueous buffers. lumiprobe.com
Table 1: Comparison of Activation Chemistries
| Feature | Carbodiimide (EDC) Chemistry | NHS Ester Chemistry |
|---|---|---|
| Reactive Group | Carboxylic Acid | Primary Amine |
| Primary Reagent | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-hydroxysuccinimide (NHS) ester derivative of the dye |
| Mechanism | Forms O-acylisourea intermediate | Nucleophilic attack by amine on NHS ester |
| Optimal pH | Activation: ~4.5-5.5; Coupling: ~7.2-8.5 | ~8.3-8.5 |
| Stability of Intermediate | O-acylisourea is unstable | NHS ester is more stable |
| Common Use | Direct conjugation of carboxylic acids to amines | Labeling of proteins and other amine-containing biomolecules |
Conjugation with Diverse Reactive Linkers and Tags
Once the carboxylic acid groups of this compound are activated, they can be conjugated to a wide variety of molecules containing complementary reactive groups. This allows for the creation of sophisticated molecular probes and reporters.
To target thiol groups (sulfhydryl groups), which are present in cysteine residues of proteins, the activated this compound can be reacted with a linker molecule containing both an amine and a maleimide (B117702) group. The amine end of the linker reacts with the activated carboxylic acid of the dye, resulting in a Sulfo-Cy7.5-maleimide derivative.
This maleimide-functionalized dye can then be conjugated to thiol-containing biomolecules. aatbio.comtocris.comlumiprobe.com The reaction between a maleimide and a thiol is highly specific and proceeds readily at a pH between 7.0 and 7.5 to form a stable thioether bond. tocris.comlumiprobe.com It is often necessary to first reduce any disulfide bonds in the target molecule using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups for conjugation. aatbio.comtocris.com
"Click chemistry" refers to a set of biocompatible reactions that are highly efficient and specific. The most common form is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.cominterchim.fratto-tec.com To prepare this compound for click chemistry, its activated carboxylic acid groups can be reacted with a linker containing either an azide (B81097) or an alkyne group, along with a primary amine for attachment to the dye.
This results in a Sulfo-Cy7.5-azide or Sulfo-Cy7.5-alkyne derivative. These can then be "clicked" onto a biomolecule that has been modified to contain the complementary functionality (an alkyne or an azide, respectively). lumiprobe.cominterchim.fr This reaction is highly specific as neither azide nor alkyne groups are naturally present in most biological systems. interchim.fr The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) salt and a reducing agent like ascorbic acid. lumiprobe.com The resulting triazole linkage is extremely stable. thermofisher.com
Table 2: Common Conjugation Strategies
| Strategy | Target Functional Group | Reactive Group on Dye Derivative | Resulting Linkage | Key Features |
|---|---|---|---|---|
| Maleimide Conjugation | Thiol (-SH) | Maleimide | Thioether | Highly specific for cysteines; requires neutral pH. tocris.comresearchgate.net |
| Click Chemistry (CuAAC) | Alkyne or Azide | Azide or Alkyne | Triazole | Bioorthogonal and highly efficient; requires copper catalyst. lumiprobe.comatto-tec.com |
Tetrazine Conjugation for Bioorthogonal Labeling
The derivatization of this compound with a tetrazine moiety facilitates its use in bioorthogonal labeling, a powerful strategy for studying biomolecules in their native environments without interfering with biological processes. This approach leverages the highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, most notably trans-cyclooctene (B1233481) (TCO). This reaction is characterized by its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst. iris-biotech.debroadpharm.comconju-probe.com
Synthetic Strategy for Tetrazine-Functionalized Sulfo-Cy7.5
A variety of amino-tetrazine derivatives are available for such conjugations, including compounds like (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine. nih.govmedchemexpress.com The synthesis of such amino-tetrazines has been well-documented, often starting from commercially available precursors. nih.govnih.gov
The Bioorthogonal Reaction: Tetrazine-TCO Ligation
Once synthesized, the tetrazine-modified Sulfo-Cy7.5 can be used to label biomolecules that have been pre-functionalized with a trans-cyclooctene (TCO) group. The IEDDA reaction between the tetrazine and TCO is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. broadpharm.com This high reactivity allows for efficient labeling at very low concentrations, which is crucial for in vivo applications. iris-biotech.de
The reaction proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the electron-rich, strained TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and irreversibly linking the Sulfo-Cy7.5 dye to the TCO-modified target. nih.govresearchgate.net The progress of the reaction can often be monitored by the disappearance of the characteristic visible absorption of the tetrazine ring. broadpharm.com
This bioorthogonal conjugation strategy offers a significant advantage in biological imaging. The fluorogenic nature of some tetrazine-dye conjugates, where the fluorescence of the dye is quenched by the tetrazine and is restored upon reaction with TCO, can lead to a high signal-to-noise ratio. This "turn-on" fluorescence minimizes background from unreacted probes, potentially eliminating the need for wash steps in imaging experiments.
Bioconjugation Chemistry and Probe Engineering
Strategies for Covalent Labeling of Biomolecules
The primary strategy for labeling biomolecules with Sulfo-Cy7.5 dicarboxylic acid involves the activation of its carboxyl groups to make them reactive towards nucleophiles, particularly primary amines, present on the target molecule.
The covalent attachment of this compound to proteins and antibodies is typically achieved by targeting the abundant primary amine groups found on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains. caltagmedsystems.co.ukbroadpharm.com This reaction is not spontaneous and requires the carboxyl groups to be activated. The most common method for this activation is carbodiimide (B86325) chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC).
The process involves two main steps:
Activation: EDC reacts with the carboxylic acid groups on the Sulfo-Cy7.5 dye to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, reversing the activation.
Conjugation: To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the protein or antibody to form a stable amide bond, releasing NHS. nih.gov
Because proteins and antibodies typically possess multiple surface-accessible lysine residues, this method results in a heterogeneous population of labeled molecules with a variable drug-to-antibody ratio (DAR). nih.govgoogle.com The bifunctional nature of this compound allows it to act as a cross-linker, potentially linking two separate protein molecules. lumiprobe.com
| Parameter | Description | Reference |
| Dye | This compound | lumiprobe.com |
| Target Functional Group | Primary amines (-NH2) on lysine residues and N-terminus | caltagmedsystems.co.ukbroadpharm.com |
| Activation Chemistry | Carbodiimide (EDC) with optional NHS/Sulfo-NHS | nih.gov |
| Resulting Covalent Bond | Amide bond | broadpharm.com |
| Key Feature | Can act as a fluorescent cross-linker between two amine-containing biomolecules | lumiprobe.com |
This compound can serve as a fluorescent linker to conjugate peptides, oligonucleotides, and other small molecules that contain primary amine groups. medchemexpress.com The synthesis of such conjugates, particularly peptide-oligonucleotide conjugates (POCs), often involves the separate synthesis of the individual components followed by a final conjugation step. biomers.netnih.gov
The dicarboxylic acid functionality allows the dye to act as a central scaffold. For instance, one carboxylic acid group can be activated to react with an amine-modified oligonucleotide, while the second carboxyl group can be conjugated to the N-terminus or a lysine side chain of a peptide. nih.gov This creates a defined, fluorescently labeled chimeric molecule that combines the properties of both parent molecules, such as the targeting capabilities of a peptide and the sequence-specific binding of an oligonucleotide. altabioscience.com
Common strategies for creating these conjugates include:
Sequential Conjugation: One carboxyl group is activated and reacted with the first molecule. After purification, the second carboxyl group is activated to react with the second molecule.
Use of Orthogonal Chemistry: One carboxyl group is conjugated using standard carbodiimide chemistry, while the other end of the target molecule is functionalized with a different reactive group (e.g., an azide (B81097) or alkyne) for subsequent "click chemistry" ligation to a third component. biomers.net
This approach is instrumental in developing tools for studying cellular uptake, gene silencing, and targeted delivery. altabioscience.com
Site-Specific Bioconjugation Techniques for Homogeneous Probes
A significant challenge in bioconjugation is achieving homogeneity, where each biomolecule is labeled at the same specific site with a precise number of dye molecules. acs.org Direct conjugation using this compound via carbodiimide chemistry is inherently non-specific because it targets multiple available lysine residues, leading to a heterogeneous product. nih.govgoogle.com
To create homogeneous probes using cyanine (B1664457) dyes, researchers typically employ site-specific conjugation strategies. This involves genetically engineering the target protein or antibody to introduce a unique reactive handle that is not naturally abundant. acs.orgnih.gov While the dicarboxylic acid itself is not directly used for site-specific targeting, it can be incorporated into a probe that is then attached site-specifically.
Methods to achieve site-specific labeling with molecules like Sulfo-Cy7.5 include:
Engineered Cysteines: A cysteine residue is introduced at a specific site on the antibody surface. The thiol group of this cysteine can then be selectively targeted with a thiol-reactive linker, such as a maleimide (B117702). google.comnih.gov A this compound derivative could be functionalized with a maleimide for this purpose.
Unnatural Amino Acids: An amino acid with an orthogonal reactive group (e.g., an azide, alkyne, or ketone) is incorporated into the protein's sequence. nih.govnih.gov The dye, modified with a complementary reactive partner, can then be attached specifically at this position via bioorthogonal chemistry, such as click chemistry. nih.gov
Enzymatic Labeling: Enzymes like transglutaminase can be used to form a covalent bond between a specific glutamine tag engineered into the protein and an amine-functionalized dye or linker. google.com
These advanced techniques allow for precise control over the dye's placement and stoichiometry, resulting in uniform and predictable probes, which is crucial for quantitative applications and improving therapeutic profiles.
Development of Cross-Linked Molecular Constructs
The bifunctional nature of this compound makes it an ideal reagent for developing cross-linked molecular constructs. lumiprobe.com It can act as a covalent bridge to connect two different molecules, creating a stable, fluorescently-tagged complex. Cross-linking is a powerful tool for studying protein-protein interactions, analyzing molecular associations in cell membranes, and assembling novel biomolecular architectures. korambiotech.com
The process involves activating both carboxylic acid groups with EDC/NHS and introducing them to a mixture of amine-containing molecules. For example, it can be used to:
Link two different proteins: To study their interaction or proximity.
Conjugate a peptide to an antibody: To add a specific functionality to the antibody.
Immobilize a protein onto a solid surface: If the surface is amine-functionalized.
The length of the Sulfo-Cy7.5 molecule provides a defined spatial separation between the conjugated molecules, which can be useful for structural studies. The intense NIR fluorescence serves as a reporter, confirming the formation of the cross-linked construct and allowing it to be tracked in various assays.
| Construct Component A | Cross-Linker | Construct Component B | Potential Application |
| Protein 1 (e.g., Receptor) | This compound | Protein 2 (e.g., Ligand) | Studying protein-protein interactions via fluorescence |
| Targeting Peptide | This compound | Antibody | Creating a targeted antibody with NIR fluorescence |
| Amine-Modified Oligonucleotide | This compound | Cell-Penetrating Peptide | Developing fluorescent probes for intracellular delivery |
| Enzyme | This compound | Amine-Functionalized Surface | Immobilizing enzymes for biosensor applications |
Assembly of Multifunctional Imaging and Sensing Probes
The structure of this compound allows it to serve as a central scaffold for assembling multifunctional probes where different functionalities are attached to each of its two reactive sites. This enables the creation of sophisticated tools for advanced imaging and sensing applications.
One carboxyl group can be attached to a targeting moiety, which directs the probe to a specific cell type or biological location, while the other carboxyl group can be linked to a sensor or another imaging agent. For example, a probe could be constructed by linking a tumor-targeting peptide to one end of the this compound and a small molecule drug or a photosensitizer to the other. This would create a "theranostic" agent capable of simultaneous imaging (via the NIR fluorescence of the Cy7.5 core) and therapy.
Another approach involves using heterobifunctional cross-linkers that combine the reactivity of an activated carboxylic acid with a different type of reactive group, such as a photo-activatable diazirine. nih.gov For instance, a probe like sulfo-SDA, which has an NHS ester on one end and a diazirine on the other, can be used. nih.gov The NHS ester can first react with an amine-containing biomolecule. Then, the diazirine can be activated by UV light to form a covalent bond with nearby molecules, allowing for photo-crosslinking studies to map molecular interactions and conformational changes in response to environmental stimuli. nih.gov The inherent fluorescence of the Sulfo-Cy7.5 core provides a constant signal for tracking and quantification.
Applications in Advanced Molecular and Preclinical Imaging Research
Design and Application of Targeted Molecular Probes
The bifunctional nature of Sulfo-Cy7.5 dicarboxylic acid, conferred by its two carboxylic acid groups, allows for its use as a cross-linker and for conjugation to biomolecules. lumiprobe.com These carboxyl groups can be readily activated, typically using carbodiimide (B86325) chemistry, to form stable amide bonds with amine groups on targeting ligands such as peptides, antibodies, and small molecules. broadpharm.com This flexibility in conjugation is fundamental to the design of targeted molecular probes.
The development of receptor-targeted imaging agents is a key application for cyanine (B1664457) dyes like Sulfo-Cy7.5. By conjugating the dye to a ligand that specifically binds to a receptor overexpressed on cancer cells, researchers can visualize and quantify the presence of these cells.
Cholecystokinin (B1591339) 2 Receptor (CCK2R): The cholecystokinin 2 receptor (CCK2R) is a significant biomarker for tumors such as medullary thyroid carcinoma and small cell lung cancer. nih.gov While direct studies using the dicarboxylic acid variant are limited, research on the closely related Sulfo-Cyanine7 carboxylic acid demonstrates the principle. In one study, a hybrid imaging agent was synthesized by conjugating the cyanine dye to a chelator scaffold which was then linked to a minigastrin analogue (MG) targeting the CCK2R. This probe, Sulfo-Cy7-FSC-MG, demonstrated specific binding and internalization in CCK2R-expressing cells. nih.gov Such probes hold potential for non-invasively characterizing CCK2R expression in tumors.
Integrin αVβ3: Integrin αVβ3 is another crucial target in cancer research, as it is highly expressed on tumor cells and sprouting endothelial cells during angiogenesis. nih.govnih.gov Probes targeting this integrin often utilize RGD (arginine-glycine-aspartic acid) peptide sequences. A dual-modality probe, Sulfo-Cy7-FSC-RGD, was developed for imaging integrin αVβ3 expression. nih.gov In vitro studies with this probe on αVβ3-positive M21 cells showed specific uptake, which could be blocked by co-incubation with an excess of non-labeled RGD peptide. nih.govnih.gov Furthermore, studies with multimeric RGD peptides labeled with Cy7 have shown that increasing the number of targeting moieties (polyvalency) can enhance binding affinity and lead to improved tumor accumulation and contrast in vivo. nih.gov
| Probe | Target | Targeting Ligand | Key In Vitro Finding |
|---|---|---|---|
| Sulfo-Cy7-FSC-MG | CCK2R | Minigastrin Analogue | Specific uptake in A431-CCK2R cells (8.75 ± 1.32% after 2h). nih.gov |
| Sulfo-Cy7-FSC-RGD | Integrin αVβ3 | RGD Peptide | Fluorescence-determined uptake of 5.79 ± 0.88% on αVβ3 positive cells. nih.gov |
| Cy7-labeled RGD Multimers | Integrin αVβ3 | RGD Peptides (Mono-, Di-, Tetra-) | Tetrameric probe showed the highest binding affinity and cell-associated fluorescence. nih.gov |
While specific examples utilizing this compound in enzyme-activatable or environment-sensitive probes are not extensively documented, the core structure of cyanine dyes is frequently employed in such designs. nih.gov These "smart" probes are engineered to change their fluorescence properties in response to specific biological stimuli in the tumor microenvironment.
The design principle for an enzyme-activatable probe involves quenching the fluorescence of the cyanine dye and linking it to a substrate that can be cleaved by a tumor-associated enzyme. The dicarboxylic acid groups on Sulfo-Cy7.5 could be used to attach such enzyme-labile linkers. Upon cleavage by the target enzyme (e.g., a matrix metalloproteinase or caspase), the quenching effect is removed, and the dye's fluorescence is "turned on," providing a specific signal at the site of enzyme activity. nih.gov
Similarly, environment-sensitive probes can be designed to respond to changes in pH, polarity, or the presence of specific ions. The carboxylic acid functionalities of Sulfo-Cy7.5 could be conjugated to moieties that alter their conformation or electronic properties in response to these environmental cues, thereby modulating the fluorescence output of the cyanine core.
Preclinical In Vivo Optical Imaging Studies
The excellent photophysical properties of Sulfo-Cy7.5 make it a powerful tool for preclinical in vivo imaging in animal models. axispharm.com Its emission in the NIR-II window is particularly advantageous for visualizing deep-seated tumors.
The primary advantage of using NIR dyes like Sulfo-Cy7.5 is their ability to penetrate tissue more deeply than dyes emitting at shorter wavelengths. nih.govaxispharm.com This is because light in the NIR region experiences less absorption and scattering by biological components like hemoglobin and water. nih.gov The result is a higher signal-to-background ratio, which is critical for resolving tumors from surrounding healthy tissue.
In preclinical studies using a CCK2R-targeted Sulfo-Cy7 probe, initial imaging at 1-2 hours post-injection showed moderate tumor contrast. However, as the probe cleared from non-targeted tissues over time, the signal-to-background ratio significantly improved, allowing for excellent tumor visualization at 5 hours and up to 3 days post-injection. nih.gov This highlights the importance of imaging at multiple time points to optimize the signal.
Beyond qualitative visualization, Sulfo-Cy7.5-based probes can be used for quantitative assessments in animal models. By measuring the fluorescence intensity from a region of interest (e.g., a tumor), researchers can estimate the accumulation of the probe.
In studies with the Sulfo-Cy7-FSC-RGD probe targeting integrin αVβ3, ex vivo biodistribution analysis provided quantitative data on probe accumulation in various organs. nih.gov While in vivo fluorescence imaging is often described as semi-quantitative due to factors like light scattering and tissue heterogeneity, combining it with other imaging modalities like Positron Emission Tomography (PET) can provide highly accurate quantification. nih.gov The development of dual-modality PET/NIRF probes allows for sensitive and quantitative evaluation of tumor-targeting efficacy. nih.gov
| Probe | Animal Model | Imaging Modality | Key In Vivo Finding |
|---|---|---|---|
| Sulfo-Cy7-FSC-MG | Mouse with A431-CCK2R tumor | Optical Imaging | Excellent tumor contrast achieved from 5 hours up to 3 days post-injection. |
| [68Ga]Sulfo-Cy7-FSC-MG | Mouse with A431-CCK2R tumor | PET Imaging | Receptor-specific uptake visualized in the tumor at 60 and 120 minutes post-injection. |
Cellular and Subcellular Fluorescence Imaging Technologies
At the cellular level, this compound and its conjugates are valuable tools for fluorescence microscopy. axispharm.comaxispharm.com Its high fluorescence quantum yield and good water solubility make it well-suited for labeling and tracking biomolecules in aqueous cellular environments. lumiprobe.com
Targeted probes, such as the Cy7-labeled RGD peptides, have been used to visualize integrin αVβ3 expression on the surface of cultured cancer cells. nih.gov Fluorescence microscopy can confirm the specific binding of the probe to the cell membrane and, in some cases, its subsequent internalization into subcellular compartments. In studies with a Cy7-RGD probe, fluorescence was clearly observed on the surface of integrin-positive U87MG cells, and this signal was absent when the cells were co-incubated with a blocking agent, confirming the specificity of the probe at the cellular level. nih.gov These cellular imaging studies are a crucial step in the validation of new targeted probes before they are advanced to in vivo preclinical models.
High-Resolution Fluorescence Microscopy for Cellular Structures
The bright and stable fluorescence of Sulfo-Cy7.5 makes it a valuable tool for high-resolution fluorescence microscopy. While specific research detailing the use of this compound for imaging particular cellular structures is still emerging, the general applications of Sulfo-Cy7.5 dyes in fluorescence microscopy are well-established for providing high-resolution images of cellular components. nih.gov The dicarboxylic acid functionality allows for its conjugation to antibodies or other targeting ligands that can specifically bind to structures like the cytoskeleton, mitochondria, or other organelles, enabling their visualization with exceptional clarity. This targeted approach allows researchers to study the morphology and dynamics of these structures in detail.
Flow Cytometry for Cell Population Analysis and Sorting
In the field of flow cytometry, this compound offers distinct advantages for the analysis and sorting of cell populations. nih.gov Its emission in the near-infrared spectrum allows it to be incorporated into multi-color flow cytometry panels with minimal spectral overlap with other commonly used fluorophores. jacksonimmuno.com This is particularly beneficial for identifying and isolating rare cell populations. jacksonimmuno.com By conjugating this compound to antibodies specific for cell surface markers, researchers can accurately quantify and sort specific cell types from a heterogeneous mixture. abcam.comdanaher.com This capability is crucial for a wide range of immunological and cancer research studies, where the isolation of specific immune cell subsets or circulating tumor cells is required for downstream analysis. nih.govnih.gov
Development of Multimodality Imaging Agents
The versatility of this compound extends to the development of multimodality imaging agents, which combine the strengths of different imaging techniques to provide a more comprehensive understanding of biological processes.
Hybrid PET/Optical Imaging Probes for Correlative Studies
A significant area of development is the creation of hybrid positron emission tomography (PET) and optical imaging probes. nih.govnih.gov These dual-modality probes offer the high sensitivity and quantitative nature of PET for deep-tissue imaging with the high spatial resolution of fluorescence imaging for surface and intraoperative guidance. nih.govnih.gov
In a notable study, a conjugate of a Sulfo-Cy7 dye was synthesized to create a hybrid imaging agent for pretargeting applications in combination with a gallium-68 (B1239309) chelator for PET imaging. nih.govnih.gov While this specific study utilized a monofunctional Sulfo-Cy7 carboxylic acid, the principle can be extended to the dicarboxylic acid version, which offers the potential for creating more complex and multifunctional probes. The dicarboxylic acid can serve as a linker to simultaneously attach both a targeting moiety and a PET radionuclide chelator, creating a single agent for correlative PET/optical imaging. Research in this area has shown that such hybrid probes can be used for non-invasive deep-tissue imaging of sentinel lymph nodes using PET, followed by high-resolution fluorescence imaging to guide surgical resection. nih.gov
Integration with Photoacoustic and Other Hybrid Imaging Techniques
The strong absorption of light in the near-infrared region by this compound also makes it a promising candidate for photoacoustic imaging. nih.govnih.gov Photoacoustic imaging is a hybrid technique that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. When a molecule like Sulfo-Cy7.5 absorbs laser light, it generates a small amount of heat, causing thermoelastic expansion and the production of an ultrasound signal that can be detected.
Studies on heptamethine cyanine dyes, the class of molecules to which Sulfo-Cy7.5 belongs, have demonstrated their potential as photoacoustic contrast agents. nih.govlumiprobe.com By incorporating this compound into nanoparticles or conjugating it to targeting molecules, researchers can develop probes that specifically accumulate in a region of interest, such as a tumor, and generate a strong photoacoustic signal upon laser irradiation. This allows for high-resolution imaging of deep tissues. The development of such agents holds promise for improving the diagnosis and monitoring of diseases like cancer.
Structure Activity Relationships Sar and Optimized Dye Design
Correlations between Structural Modifications and Spectroscopic Properties
The spectroscopic characteristics of cyanine (B1664457) dyes like Sulfo-Cy7.5 dicarboxylic acid are intrinsically linked to their molecular structure. Key properties such as absorption and emission maxima, molar extinction coefficient, and quantum yield are influenced by several structural factors.
The extended polymethine chain is a defining feature of cyanine dyes. The length of this chain is a primary determinant of the dye's absorption and emission wavelengths. For heptamethine cyanine dyes, including the Cy7.5 family, the absorption maximum typically falls within the 700-800 nm range, which is ideal for deep-tissue in vivo imaging due to reduced light scattering and minimal tissue autofluorescence. researchgate.net
The introduction of a rigid trimethylene linker within the polymethine chain of Sulfo-Cy7.5 is a crucial modification that distinguishes it from more flexible dyes like indocyanine green (ICG). researchgate.netlumiprobe.com This structural rigidity reduces non-radiative decay pathways, leading to a notable increase in the fluorescence quantum yield. researchgate.netlumiprobe.combroadpharm.com
Furthermore, the addition of sulfonate groups to the cyanine core significantly enhances water solubility, a critical factor for biological applications. nih.gov While improving solubility, sulfonation can also subtly influence the spectroscopic properties. The specific placement and number of sulfonate groups can impact the dye's aggregation behavior and, consequently, its quantum yield. Studies on related sulfobenzoindocyanine dyes have shown that the net charge of the molecule, influenced by the number of sulfonate groups, can affect the dye's spectral characteristics. nih.gov
The table below summarizes the key spectroscopic properties of this compound.
| Property | Value |
| Excitation Maximum (nm) | ~788 |
| Emission Maximum (nm) | ~808 |
| Stokes Shift (nm) | ~20 |
| Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | High |
| Quantum Yield | High |
| Solubility | Enhanced in aqueous environments |
Note: The exact values can vary slightly depending on the solvent and conjugation state. nih.gov
Impact of Functional Group and Linker Variations on Bioconjugation Efficiency
The two carboxylic acid groups on this compound are the primary sites for bioconjugation, allowing for the covalent attachment of the dye to a wide range of biomolecules, including proteins, antibodies, and peptides. The efficiency of this process is highly dependent on the nature of the linker used to connect the dye to its target.
The carboxylic acid moieties can be activated, for example, using carbodiimide (B86325) chemistry, to form reactive intermediates that readily couple with primary amines on the target biomolecule, forming a stable amide bond. lumiprobe.com The choice of linker can influence several aspects of the resulting conjugate:
Steric Hindrance: The length and composition of the linker can affect the accessibility of the reactive group to the target site on the biomolecule. A longer, more flexible linker may be necessary to overcome steric hindrance and ensure efficient conjugation.
Solubility: While the sulfonate groups of this compound impart good water solubility, the properties of the linker can further modulate the solubility of the final conjugate. nih.gov For instance, the incorporation of polyethylene (B3416737) glycol (PEG) linkers is a common strategy to enhance the hydrophilicity and biocompatibility of dye conjugates.
Stability: The chemical nature of the linker can impact the stability of the bioconjugate. Different linker chemistries will result in bonds with varying susceptibility to hydrolysis or enzymatic cleavage.
Functionality of the Biomolecule: The conjugation strategy, including the choice of linker, should be designed to minimize any adverse effects on the biological activity of the target molecule.
Commonly, Sulfo-Cy7.5 is available with pre-activated functional groups, such as N-hydroxysuccinimide (NHS) esters, which streamline the bioconjugation process by providing a ready-to-react moiety for amine-containing molecules. lumiprobe.com
Rational Design for Improved In Vitro and In Vivo Performance in Research Models
The rational design of fluorescent probes based on this compound is a key strategy to enhance their performance in both in vitro and in vivo research models. This involves a thoughtful consideration of the dye's structure to optimize its properties for specific applications.
The design of activatable probes is another sophisticated approach. In this strategy, the fluorescence of the Sulfo-Cy7.5 dye is initially quenched and is only "turned on" in the presence of a specific biological target or enzymatic activity. This can be achieved by attaching a quencher molecule to the dye via a linker that is cleaved by a target enzyme. This approach significantly enhances the signal-to-noise ratio and is particularly valuable for the sensitive detection of specific molecular events in living organisms. nih.govillinois.edunih.govresearchgate.net
Furthermore, the rational design extends to the selection of the targeting moiety that is conjugated to the this compound. The choice of a high-affinity and high-specificity targeting ligand, such as a monoclonal antibody or a small peptide, is crucial for ensuring that the fluorescent probe accumulates at the desired site in a research model.
Enhancement of Photostability and Biological Stability
A significant challenge for many fluorescent dyes, including cyanines, is their susceptibility to photodegradation (photobleaching) upon exposure to excitation light and their potential for degradation in a biological environment. Enhancing both photostability and biological stability is a critical aspect of optimizing this compound for long-term imaging studies.
Several strategies have been developed to improve the photostability of cyanine dyes. One approach involves the structural modification of the dye itself. For example, the introduction of a fused aromatic ring, as seen in benzoindocyanine dyes, can increase photostability by providing greater delocalization of electrons. nih.gov Another strategy is to reduce the dye's reactivity with singlet oxygen, a primary mediator of photobleaching. This can be achieved by introducing electron-withdrawing groups into the cyanine structure.
A particularly effective method for enhancing photostability is the covalent attachment of triplet-state quenchers. These molecules act to depopulate the long-lived triplet state of the dye, which is a key intermediate in the photobleaching pathway.
The biological stability of this compound conjugates is also a critical consideration for in vivo applications. The dye and its linker must be resistant to enzymatic degradation to ensure that the fluorescent signal remains associated with the target molecule for the duration of the experiment. The choice of a stable linker chemistry is paramount. Furthermore, encapsulation of the dye within nanoparticles or other delivery vehicles can provide a protective environment, shielding it from both photobleaching and biological degradation. researchgate.net
Research has also shown that the stability of cyanine dye conjugates can be influenced by the net charge of the molecule. For some cyanine dyes, analogs with a lower net charge have demonstrated higher stability. nih.gov
Emerging Research Applications and Future Perspectives
Integration into Novel Biosensing Platforms
The development of highly sensitive and specific biosensors is crucial for early disease diagnosis, environmental monitoring, and understanding complex biological processes. The NIR fluorescence of Sulfo-Cy7.5 dicarboxylic acid is particularly advantageous for biosensing in complex biological media, such as whole blood or tissue, as it minimizes background autofluorescence, light scattering, and absorption by endogenous molecules like hemoglobin.
The core structure of cyanine (B1664457) dyes can be chemically modified to create chemosensors that exhibit a change in their optical properties upon binding to a specific analyte. This change can be a "turn-on" or "turn-off" of fluorescence or a colorimetric shift visible to the naked eye.
Metal Cation Detection: While direct studies on this compound for metal ion sensing are not yet prevalent, research on analogous compounds demonstrates the principle. For instance, a closely related pentamethine dye, Sulfo-Cy5 carboxylic acid, has been successfully employed as a colorimetric chemosensor for the detection of copper (Cu²⁺) and iron (Fe³⁺) cations in solution. axispharm.comlumiprobe.com The interaction between the cyanine dye and these metal ions led to a distinct and rapid color change from blue to colorless, indicating a strong binding affinity. axispharm.comlumiprobe.com This sensing capability is attributed to the coordination of the metal cations with the dye molecule, which disrupts the delocalized π-electron system responsible for its color and fluorescence. lumiprobe.com
The bifunctional nature of this compound offers an advanced scaffold for creating more sophisticated metal ion sensors. The two carboxylic groups could be used to chelate a specific metal ion with higher affinity and specificity or to create ratiometric sensors by attaching a second fluorophore as an internal reference.
Table 1: Performance of a Sulfo-Cy5-based Chemosensor for Metal Cation Detection
| Analyte | Detection Method | Observable Change | Required Equivalents for Response |
| Copper (Cu²⁺) | Colorimetric | Blue to Colorless | 1 |
| Iron (Fe³⁺) | Colorimetric | Blue to Colorless | 2 |
| Data based on studies of Sulfo-Cy5 carboxylic acid, a structural analog of this compound. axispharm.com |
Hydrogen Peroxide Sensing: Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in various physiological and pathological processes. Near-infrared fluorescent probes for H₂O₂ are of great interest for in vivo imaging. Typically, these probes are designed by linking a NIR fluorophore to a H₂O₂-reactive group, such as a boronate ester. lumiprobe.combroadpharm.comcaltagmedsystems.co.uk Upon reaction with H₂O₂, the boronate ester is cleaved, releasing the fluorophore and causing a "turn-on" fluorescence signal. broadpharm.com
This compound is an ideal candidate for constructing such probes. One of its carboxylic acid groups can be used to attach a boronate-based trigger, while the second remains available for conjugation to a targeting moiety (e.g., an antibody or peptide), enabling the specific delivery of the sensor to a particular tissue or cell type. The inherent NIR properties of the Sulfo-Cy7.5 core would ensure deep tissue penetration and high signal-to-noise ratio for in vivo H₂O₂ detection. lumiprobe.comcaltagmedsystems.co.uk
The detection of metabolites is fundamental to understanding cellular metabolism and diagnosing metabolic disorders. Many biochemical assays rely on oxidase enzymes, which produce hydrogen peroxide as a byproduct of their reaction with a specific metabolite (e.g., glucose oxidase for glucose, cholesterol oxidase for cholesterol).
By coupling these enzymatic reactions with a Sulfo-Cy7.5-based hydrogen peroxide probe, it is possible to create highly sensitive and specific assays for a wide range of metabolites. The bifunctionality of this compound is a significant asset here, allowing for the co-immobilization of both an oxidase enzyme and the H₂O₂-sensitive dye onto a sensor surface or nanoparticle, creating a self-contained biosensing system. This approach leverages the high water solubility and bright NIR fluorescence of the Sulfo-Cy7.5 core for robust performance in complex biological fluids like blood serum. nih.gov
Use in Fluorescence Resonance Energy Transfer (FRET) Probes for Mechanistic Studies
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity with high spatial and temporal resolution. FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two dyes (typically within 1-10 nm).
This compound, with its strong absorption and emission in the NIR spectrum, is an excellent candidate for use as an acceptor dye in FRET pairs designed for in vivo imaging. axispharm.comaatbio.com Its emission is well-separated from that of common donor fluorophores like Cy5 or Alexa Fluor 647, minimizing spectral crosstalk.
The dicarboxylic acid functionality is particularly valuable for the rational design of FRET probes. It allows for the precise and rigid attachment of the dye to a biomolecule or a linker connecting it to a donor fluorophore. This controlled positioning is critical for creating reliable FRET systems where a change in the distance or orientation between the donor and acceptor, triggered by a biological event, results in a measurable change in FRET efficiency. For example, a FRET probe for protease activity could be designed with a donor and a Sulfo-Cy7.5 acceptor on either side of a protease-specific cleavage sequence. In the intact state, FRET is high; upon cleavage, the dyes separate, and FRET is abolished. The bifunctional nature of this compound could enable the construction of more complex, "AND-gate" FRET sensors that require two distinct biological events to occur for a signal to be generated.
Exploration in Advanced Photodynamic and Photoimmunotherapy Research Concepts
Beyond imaging and sensing, near-infrared dyes are being actively explored for therapeutic applications, primarily in photodynamic therapy (PDT) and photoimmunotherapy (PIT). These modalities use light to activate a photosensitizer, which then generates cytotoxic reactive oxygen species (ROS) or induces other cell-killing mechanisms. nih.gov The use of NIR light is highly desirable as it allows for the treatment of deeper tumors with minimal damage to overlying tissues. nih.gov
Recent research has highlighted the potential of Sulfo-Cy7.5 derivatives in this area. In a significant study, Sulfo-Cy7.5 carboxylic acid was used as a key component in the development of a red-shifted photosensitizer for near-infrared photoimmunotherapy. lumiprobe.com The photosensitizer was created by conjugating the dye to a targeting antibody. Upon exposure to NIR light, the antibody-dye conjugate selectively destroyed cancer cells that expressed the target antigen. This approach demonstrates the utility of the Sulfo-Cy7.5 scaffold as a potent agent for targeted cancer therapy.
The dicarboxylic acid version of this dye could offer further advantages, such as the ability to attach additional molecules to the photosensitizer conjugate, including other therapeutic agents or imaging tags for theranostic applications. Its role as a bifunctional cross-linker could be exploited to create larger, more complex photo-therapeutic assemblies. lumiprobe.comlunanano.ca While many traditional photosensitizers function through the generation of singlet oxygen (Type II mechanism), some cyanine derivatives can also operate via a Type I mechanism, producing other ROS like hydroxyl radicals, which can be effective even in the low-oxygen (hypoxic) environments often found in solid tumors. nih.gov
Challenges and Future Directions in this compound-Based Probe Innovation
Despite its considerable promise, the development of probes based on this compound is not without its challenges. Like many cyanine dyes, photostability can be a concern during long-term or high-intensity imaging experiments. Furthermore, while sulfonation improves water solubility, achieving the optimal hydrophilic-lipophilic balance in the final probe conjugate is critical for favorable biodistribution and low non-specific binding in vivo. nih.gov In one study, a conjugate made with a Sulfo-Cy7 derivative, though effective, exhibited high lipophilicity which led to suboptimal clearance from non-target organs. nih.gov Careful molecular design of the final probe is therefore essential to mitigate these issues.
Future innovations will likely focus on leveraging the unique bifunctionality of this compound. Key future directions include:
Multimodal Probes: The two carboxylic acid groups can be used to attach both a targeting ligand and a different type of imaging agent, such as a chelator for a PET radionuclide. This would create a single probe capable of both fluorescence and nuclear imaging, providing complementary information.
Ratiometric Sensors: By conjugating a recognition element and a reference fluorophore, highly accurate ratiometric sensors can be developed that are insensitive to variations in probe concentration or excitation intensity.
Smart Theranostic Agents: The development of activatable probes where both the fluorescence and the therapeutic effect of the Sulfo-Cy7.5 core are "turned on" only in the presence of a specific cancer biomarker.
Advanced Materials: Using this compound as a building block or cross-linker for the synthesis of fluorescent nanoparticles or hydrogels for drug delivery and long-term sensing applications.
The versatility afforded by its two reactive handles makes this compound a powerful and promising platform for continued innovation in biomedical imaging, sensing, and therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
